Dec-RRLL-CMK Trifluoroacetate
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Overview
Description
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate is a peptide-based compound that has gained considerable interest in the field of scientific research due to its potential biomedical applications. It is known for its role as an irreversible inhibitor of cysteine proteases and serine proteases .
Preparation Methods
Chemical Reactions Analysis
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate undergoes various chemical reactions, primarily involving its role as an inhibitor. It reacts with cysteine proteases and serine proteases, forming covalent bonds with the active site of these enzymes . The major products formed from these reactions are the inhibited enzyme complexes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate involves its role as an irreversible inhibitor of cysteine proteases and serine proteases . It forms covalent bonds with the active site of these enzymes, effectively blocking their activity. This inhibition is particularly important in the context of viral infections, where the compound blocks the processing of viral glycoprotein precursors .
Comparison with Similar Compounds
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate is unique in its specific inhibition of proprotein convertase site 1 protease (S1P). Similar compounds include:
Decanoyl-RVKR-chloromethylketone: A furin inhibitor used to block furin-mediated processing of viral glycoproteins.
Losmapimod: An experimental drug with potential antiviral properties.
Arbidol (umifenovir): An antiviral drug used for the treatment of influenza.
These compounds share similar inhibitory properties but differ in their specific targets and applications.
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClN10O5.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(48)43-25(15-13-18-41-34(37)38)31(49)44-26(16-14-19-42-35(39)40)32(50)46-28(21-24(4)5)33(51)45-27(20-23(2)3)29(47)22-36;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSNKTQAGQAAMF-ZLYCMTQRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68ClF3N10O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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